molecular formula C6H7ClN2 B132427 2-Chloro-4,6-dimethylpyrimidine CAS No. 4472-44-0

2-Chloro-4,6-dimethylpyrimidine

Cat. No. B132427
CAS RN: 4472-44-0
M. Wt: 142.58 g/mol
InChI Key: RZVPFDOTMFYQHR-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethylpyrimidine is a chemical compound that serves as a key intermediate in the synthesis of various pyrimidine derivatives. These derivatives have applications in the pharmaceutical and agricultural industries, particularly in the development of drugs and agrochemicals. The compound is characterized by the presence of chlorine and methyl groups on the pyrimidine ring, which influence its reactivity and interaction with other chemical entities.

Synthesis Analysis

The synthesis of this compound derivatives has been explored through various methods. For instance, the reaction of 4,6-dimethylpyrimidine-2(1H)-thione with a rhenium(V) complex resulted in the formation of a new compound with a distorted octahedral coordination around the rhenium center . Additionally, the synthesis of symmetrical bis(4,6-dimethyl-2-pyrimidyl)dichalcogenides was achieved by reacting 4,6-dimethyl-2-chloropyrimidine with dichalcogenide ions . A green synthesis approach was also reported, where chloromethane was used as a methylating agent to produce 4,6-dimethoxy-2-methylsulfonylpyrimidine, showcasing an environmentally friendly alternative to traditional methods .

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular structure of various this compound derivatives. The crystal structures of 4-chloro-2-(phenylselanyl) pyrimidine and 2-(p-tolylselanyl)-4-chloropyrimidine were elucidated, providing insight into the arrangement of atoms and the geometry of the molecules . Similarly, the structure of bis(4,6-dimethyl-2-pyrimidyl)diselenide was determined, revealing the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

This compound exhibits a range of chemical behaviors due to its functional groups. It can act as an ambidentate ligand, forming complexes with metal ions through nitrogen or oxygen bonding, as demonstrated in the preparation of complexes with divalent metal ions . The compound's reactivity was further explored in the synthesis of new 2-pyrimidyl chalcogen compounds, where selective substitution reactions were performed .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. Spectroscopic techniques such as NMR, FT-IR, and mass spectrometry have been employed to characterize these compounds . Electrochemical measurements and UV-Vis-NIR spectroscopy were also used to study the properties of a rhenium(V) complex involving 4,6-dimethylpyrimidine-2(1H)-thione . The crystal structure analysis provided additional information on the stability and intermolecular forces present in these compounds .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

2-Chloro-4,6-dimethylpyrimidine has been a subject of interest in studies exploring the molecular structure and hydrogen bonding capabilities of pyrimidines. One study highlighted the synthesis of different tautomeric forms of a salt involving 4-amino-5-chloro-2,6-dimethylpyrimidine. The research emphasized the significance of molecular recognition processes, especially hydrogen bonding, in the pharmaceutical functionality of such compounds (Rajam et al., 2017). Another study focused on the synthesis and characterization of N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide, revealing the importance of intramolecular N-H⋯O, C-H⋯O, and C-H⋯N hydrogen bonding in stabilizing the crystal structure (Qiang Li et al., 2009).

Crystal Engineering and Supramolecular Chemistry

Crystal engineering and supramolecular chemistry are other domains where this compound finds its application. It has been used to design cocrystals involving carboxylic acids, demonstrating different types of cationic forms and hydrogen-bonded frameworks, which are crucial in the development of pharmaceuticals and materials with specific properties (Rajam et al., 2018).

Synthesis of Heterocyclic Compounds and Bioactive Molecules

In the field of organic synthesis, this compound has been utilized for the preparation of heterocyclic compounds. For instance, it was involved in the microwave-assisted synthesis of 2-anilinopyrimidines, showcasing its role in facilitating the efficient synthesis of potential bioactive molecules (Campestre et al., 2020). Moreover, it has been used in the synthesis of compounds like diorganyl ditellurides, which are significant due to their unusual molecular structures and potential applications in materials science (Borisov et al., 2013).

In Vitro Pharmacological Screening

This compound derivatives have been screened for their antibacterial and antifungal activities, highlighting their potential as a scaffold for developing new pharmaceutical agents (Z. Khan et al., 2015).

Safety and Hazards

2-Chloro-4,6-dimethylpyrimidine is harmful if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of ingestion, it’s advised to call a POISON CENTER or doctor/physician .

Mechanism of Action

Target of Action

2-Chloro-4,6-dimethylpyrimidine is primarily used in the synthesis of 2-anilinopyrimidines . The compound’s primary targets are aniline derivatives, which it interacts with through aromatic nucleophilic substitution .

Mode of Action

The compound interacts with its targets through a process known as aromatic nucleophilic substitution . This involves the replacement of a halogen atom in the compound by alkyl or aryl amines . The substituents have a significant impact on the course and efficiency of the reaction .

Biochemical Pathways

The compound is used in the synthesis of 2-anilinopyrimidines , which have been evaluated as kinase inhibitors having antiproliferative activity against cancer cell lines . This suggests that the compound may indirectly affect pathways related to cell proliferation and growth.

Result of Action

The 2-anilinopyrimidines synthesized from this compound are of potential bioactivity . They have been evaluated as kinase inhibitors having antiproliferative activity against cancer cell lines . This suggests that the compound may have indirect effects on cellular processes, particularly those related to cell growth and proliferation.

Action Environment

The action of this compound is influenced by the conditions under which the reaction takes place. For instance, the use of microwave irradiation in the synthesis of 2-anilinopyrimidines from this compound has been shown to decrease the reaction time and reduce the formation of by-products . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and the presence of other substances.

properties

IUPAC Name

2-chloro-4,6-dimethylpyrimidine
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InChI

InChI=1S/C6H7ClN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVPFDOTMFYQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7ClN2
Source PubChem
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DSSTOX Substance ID

DTXSID90196284
Record name Pyrimidine, 2-chloro-4,6-dimethyl-
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Molecular Weight

142.58 g/mol
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CAS RN

4472-44-0
Record name 2-Chloro-4,6-dimethylpyrimidine
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Record name Pyrimidine, 2-chloro-4,6-dimethyl-
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Record name Pyrimidine, 2-chloro-4,6-dimethyl-
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Record name 2-Chloro-4,6-dimethylpyrimidine
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Record name 2-CHLORO-4,6-DIMETHYLPYRIMIDINE
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Synthesis routes and methods I

Procedure details

Under an argon atmosphere, phosphorus oxychloride (2 ml) was added to 4,6-dimethyl-2-hydroxypyrimidine (400 mg), and the resulting mixture was stirred for 1 hour while heating the mixture to reflux. The reaction solution was cooled to room temperature, and the cooled solution was added in small portions to water. After adding sodium hydrogen carbonate in small portions to the resulting mixture to neutralize it, the mixture was extracted with ethyl acetate. Organic layer was washed twice with water and once with saturated brine, and dried over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated to obtain 2-chloro-4,6-dimethylpyrimidine (350 mg). (2) In the same manner as in Reference Example 8, 4-iodophenol (223 mg) and 2-chloro-4,6-dimethylpyrimidine (157 mg) were reacted by using sodium hydride to obtain 2-(4-iodophenoxy)-4,6-dimethylpyrimidine (226 mg).
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2 mL
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400 mg
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Synthesis routes and methods II

Procedure details

A solution of 2-hydroxy-4,6-dimethylpyrimidine (5.0 g) in phosphorous oxychloride (19 ml) was refluxed under heating for 9 hr. The reaction mixture was added dropwise to an aqueous sodium hydroxide solution and extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated to give a yellow oil (3.0 g). The obtained yellow oil was purified by silica gel column chromatography (developing solvent; chloroform:methanol=30:1) to give the title compound (2.4 g) as a pale-yellow oil.
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5 g
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19 mL
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Synthesis routes and methods III

Procedure details

To a 50 ml single neck round-bottomed flask was added 4,6-dimethylpyrimidin-2-ol (5.0 g, 0.04 mol) followed by POCl3 (15.0 ml, 0.097 mol). The resulting suspension was heated to reflux overnight. Heating was stopped. After cooling, the mixture was concentrated, poured into crushed ice and extracted with diethyl ether (100 ml×2). The organic layer was washed with 10% NaHCO3 solution, dried over Na2SO4 and evaporated to get a pale yellow solid. Yield: 3.3 g (58%) 1H NMR (400 MHz, CDCl3): δ 2.48 (s, 6H), 6.97 (s, 1H). LCMS: (ES+) m/z=143.6 (M+H)+
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5 g
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15 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-chloro-4,6-dimethylpyrimidine a useful building block in organic synthesis?

A1: this compound is highly reactive towards nucleophilic aromatic substitution, particularly at the 2-position. This reactivity stems from the electron-withdrawing nature of the chlorine atom and the two nitrogen atoms in the pyrimidine ring, making the carbon at the 2-position electron deficient. [, , , ]. This characteristic makes it a versatile precursor for synthesizing a variety of substituted pyrimidines, which are important building blocks for pharmaceuticals, agrochemicals, and other biologically active compounds. [, ]

Q2: How does the structure of the amine nucleophile affect its reaction with this compound?

A2: Research shows that the rate and efficiency of the amination reaction are significantly influenced by the amine's structure. [, , ]

  • n-alkylamines: These amines react readily with this compound. [] The reaction rate roughly doubles with every 10°C increase in temperature. []
  • di-n-alkylamines: These amines also show significantly lower reactivity compared to n-alkylamines, similar to α-branched amines. []
  • t-butylamine: This amine, with two α-branches, shows exceptionally low reactivity, approximately 0.1% that of n-butylamine. []

Q3: Can this compound be used to synthesize more complex molecules beyond simple amine substitutions?

A3: Yes, this compound can be used as a starting material for synthesizing various complex molecules. For instance, it can be reacted with protected vanillin to synthesize curcumin analogs, as demonstrated in the synthesis of 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine. [] This compound showed interesting photophysical properties, including solvatochromism and a high fluorescence quantum yield in toluene, suggesting its potential application as a fluorescent dye in biological systems. []

Q4: Are there alternative synthetic routes to the compounds accessible from this compound?

A4: While this compound is a valuable precursor for various pyrimidine derivatives, alternative synthetic routes might exist depending on the target molecule. For example, 2-hydroxypyrimidine-4,6-dicarboxylic acid (H3opdc) can be synthesized by permanganate oxidation of this compound. [] Exploring and comparing different synthetic routes can be beneficial for optimizing reaction yields, cost-effectiveness, and environmental impact.

Q5: What analytical techniques are commonly employed to characterize and study this compound and its derivatives?

A5: Various analytical methods are employed to study this compound and its derivatives:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR): This technique is crucial for structural elucidation, providing information about the number and types of hydrogen and carbon atoms in a molecule and their connectivity. []
  • High-resolution mass spectrometry (HRMS): This method determines the molecular weight of a compound with high accuracy, aiding in structural confirmation. []
  • UV-visible spectroscopy: This technique helps study the absorption and transmission of light through a substance, providing information about electronic transitions and potential applications as chromophores. []
  • Fluorescence spectroscopy: This method measures the fluorescence emitted by a substance, which can be useful for studying excited states, molecular interactions, and potential applications as fluorescent probes. []
  • Titrimetry: This classical analytical technique can be used to monitor the progress of reactions, such as the amination of chloropyrimidines, by determining the concentration of reactants or products. []

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